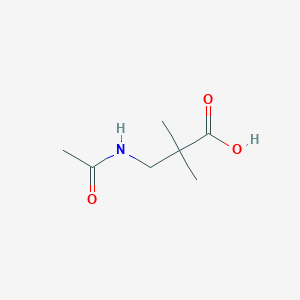
3-Acetamido-2,2-dimethylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetamido-2,2-dimethylpropanoic acid: is an organic compound with the molecular formula C7H13NO3 It is a derivative of propanoic acid, featuring an acetamido group and two methyl groups attached to the second carbon atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetamido-2,2-dimethylpropanoic acid typically involves the acylation of 2,2-dimethylpropanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: 3-Acetamido-2,2-dimethylpropanoic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetamido group to an amine group, resulting in the formation of 3-amino-2,2-dimethylpropanoic acid.
Substitution: The compound can participate in substitution reactions, where the acetamido group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 3-amino-2,2-dimethylpropanoic acid.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
Chemistry: 3-Acetamido-2,2-dimethylpropanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and pharmaceuticals.
Biology: In biological research, this compound is utilized in the study of enzyme-substrate interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic reactions.
Medicine: The compound has potential applications in drug development, particularly in the design of novel therapeutic agents. Its unique structure allows for the exploration of new pharmacological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties.
作用机制
The mechanism of action of 3-Acetamido-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, modulating cellular processes and signaling pathways.
相似化合物的比较
3-Amino-2,2-dimethylpropanoic acid: Similar structure but with an amino group instead of an acetamido group.
2,2-Dimethylpropanoic acid: Lacks the acetamido group, making it less reactive in certain chemical reactions.
3-Acetamido-2-methylpropanoic acid: Similar but with only one methyl group attached to the second carbon atom.
Uniqueness: 3-Acetamido-2,2-dimethylpropanoic acid is unique due to the presence of both the acetamido group and two methyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.
属性
IUPAC Name |
3-acetamido-2,2-dimethylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-5(9)8-4-7(2,3)6(10)11/h4H2,1-3H3,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGGYLDPNUJPRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
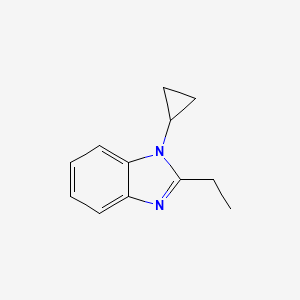

![4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B1380086.png)

![tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate](/img/structure/B1380090.png)
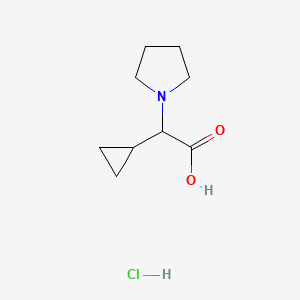
![1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1380094.png)
![Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride](/img/structure/B1380095.png)

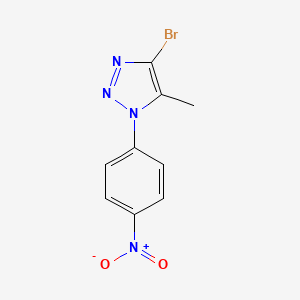
![2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1380099.png)
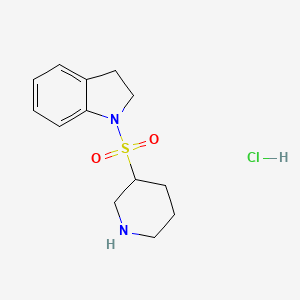
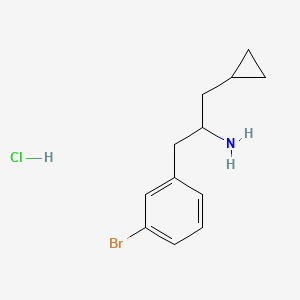
![4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1380104.png)
